![molecular formula C9H4Br2S2 B1592172 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 258527-25-2](/img/structure/B1592172.png)
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is an organic compound with the molecular formula C₉H₄Br₂S₂ and a molecular weight of 336.07 g/mol . This compound is characterized by its rigid coplanar structure, which favors π−π intermolecular interactions . It is a derivative of cyclopenta[1,2-b:5,4-b’]dithiophene, a compound known for its electron-donating properties .
Mechanism of Action
Mode of Action
It is known that the compound has a rigid coplanar structure, which favors π−π intermolecular interactions . This property could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s good electron-donating properties suggest that it may interact with electron transport pathways .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular pathways, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene vary with different dosages in animal models. At low doses, this compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At very high doses, toxic or adverse effects, such as cellular damage or organ toxicity, may occur .
Metabolic Pathways
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, it may be actively transported into the mitochondria or other organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with various biomolecules and its overall biochemical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide . This reaction proceeds under mild conditions and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene often involves large-scale bromination reactions. The process is typically carried out in a controlled environment to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide: Used for the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene.
Palladium Catalysts: Commonly used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Coupled Products: Cross-coupling reactions yield coupled products with extended conjugation.
Scientific Research Applications
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic field-effect transistors and organic photovoltaics due to its excellent electron-donating properties.
Polymer Chemistry: Incorporated into semiconducting polymers to lower the band gap and improve electronic properties.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[1,2-b5,4-b’]dithiophene: A parent compound with similar electronic properties.
2,6-Dibromo-4H-cyclopenta[1,2-b5,4-b’]dithiophen-4-one: A derivative with a ketone functional group.
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: A derivative with alkyl substituents that enhance solubility and processability.
Uniqueness
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is unique due to its dibromo substitution, which allows for versatile chemical modifications. Its rigid coplanar structure and excellent electron-donating properties make it a valuable building block for various advanced materials and electronic applications .
Properties
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGLGXROCRIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609984 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258527-25-2 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
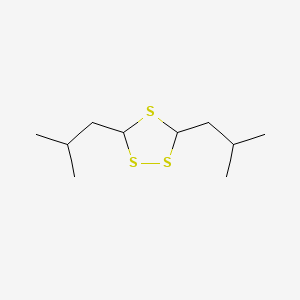
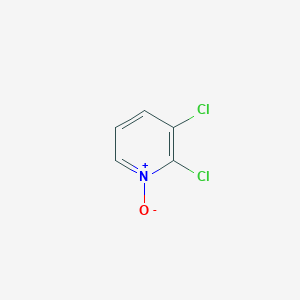
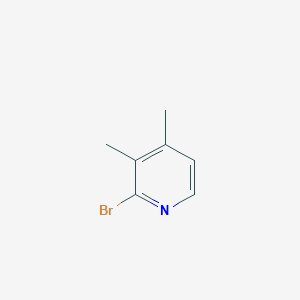
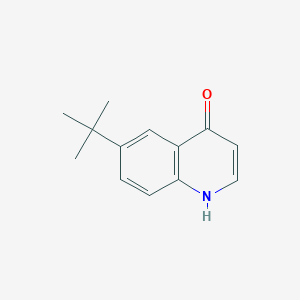
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
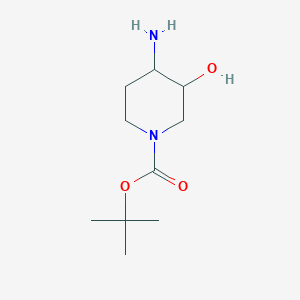
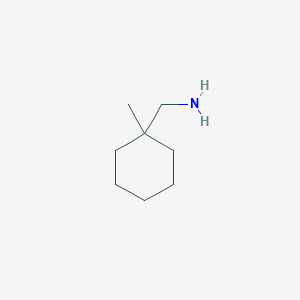
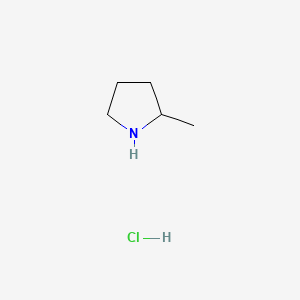
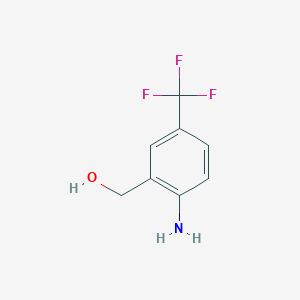
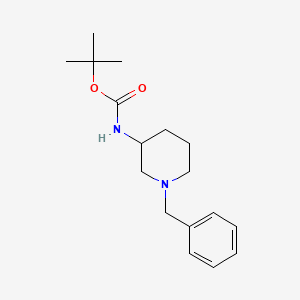
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)


